N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide
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Overview
Description
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a methoxyphenyl sulfonyl group, and a dimethyl pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate electrophile.
Attachment of the Methoxyphenyl Sulfonyl Group: This step involves sulfonylation, where the pyrrole derivative reacts with methoxyphenyl sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaI), amines (e.g., NH₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, while the methoxyphenyl sulfonyl group offers potential for various chemical modifications.
Properties
Molecular Formula |
C21H28N2O4S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[1-cyclopentyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C21H28N2O4S/c1-5-19(24)22-21-20(14(2)15(3)23(21)16-8-6-7-9-16)28(25,26)18-12-10-17(27-4)11-13-18/h10-13,16H,5-9H2,1-4H3,(H,22,24) |
InChI Key |
HTPYMLXQQSGWDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N1C2CCCC2)C)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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